N1-(4-fluorobenzyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide
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Description
N1-(4-fluorobenzyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H21FN2O3S and its molecular weight is 376.45. The purity is usually 95%.
BenchChem offers high-quality N1-(4-fluorobenzyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-fluorobenzyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Role in Neuropharmacology and Feeding Behavior
Orexin Receptor Antagonists : Compounds affecting orexin receptors (OXRs) have been evaluated for their potential to modulate feeding, arousal, stress, and drug abuse. Selective antagonism at OX1R, for example, could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Synthetic Chemistry and Drug Design
Novel Syntheses : The synthesis of highly functionalized 4H-1-benzopyrans through a tandem SN2-SNAr reaction sequence demonstrates the synthetic versatility of compounds related to the query compound, offering pathways to novel chemical entities (Bunce et al., 2008).
Anticancer Activity
Sigma Receptor Ligands : Thiophene bioisosteres of spirocyclic sigma receptor ligands, including structures resembling the query compound, have shown significant sigma 1 affinity and selectivity against other receptors, indicating potential for cancer treatment and pain management (Oberdorf et al., 2008).
Anti-inflammatory and Analgesic Activities
Derivatives with Anti-inflammatory Activity : New derivatives incorporating fluorophenyl components have been synthesized and demonstrated significant anti-inflammatory and analgesic activities, suggesting their potential in treating inflammation and pain (Khalifa & Abdelbaky, 2008).
Neuroprotection and Ion Exchange Inhibition
Na+/Ca2+ Exchange Inhibitors : Studies on compounds inhibiting the Na+/Ca2+ exchanger (NCX) have shown promise for neuroprotective drug development, with selective inhibition of NCX isoforms leading to protection against cell damage in models of hypoxia/reoxygenation-induced neuronal injury (Iwamoto & Kita, 2006).
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[(4-thiophen-3-yloxan-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-16-3-1-14(2-4-16)11-21-17(23)18(24)22-13-19(6-8-25-9-7-19)15-5-10-26-12-15/h1-5,10,12H,6-9,11,13H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRSQFFEDMOKRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(4-fluorophenyl)methyl]-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide |
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